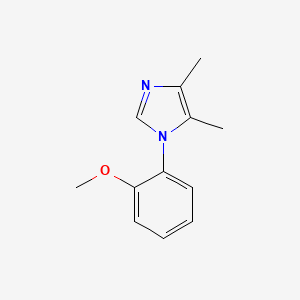
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a neopentyl group attached to the pyrazole ring, along with an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable 1,3-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Neopentyl Group: The neopentyl group can be attached through alkylation reactions using neopentyl halides.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties, forming corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ethanol groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of alkylated or acylated products.
Condensation: Formation of imines or hydrazones.
科学的研究の応用
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a hydroxyimino group instead of a methylsulfonyl group.
2-Methyl-5-amino-4-oxo-3-sulfonyl esters: Similar in having a sulfonyl group but differing in the overall structure and functional groups.
Uniqueness
2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the neopentyl group and the ethanol moiety further distinguishes it from other pyrazole derivatives.
特性
分子式 |
C11H21N3O3S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
2-[5-amino-3-(2,2-dimethylpropyl)-4-methylsulfonylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H21N3O3S/c1-11(2,3)7-8-9(18(4,16)17)10(12)14(13-8)5-6-15/h15H,5-7,12H2,1-4H3 |
InChIキー |
DGLVDCVPYFCMJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NN(C(=C1S(=O)(=O)C)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)






![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)



